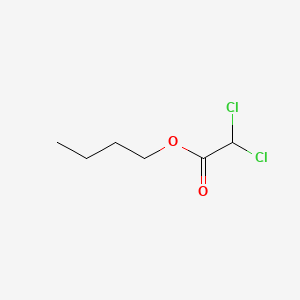

Butyl dichloroacetate

Descripción

Overview of Halogenated Carboxylic Acid Esters in Contemporary Chemical Research

Halogenated carboxylic acid esters are a class of organic compounds that have garnered significant attention in modern chemical research. These molecules are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the carbon backbone of a carboxylic acid ester. The inclusion of halogens dramatically influences the electronic properties and reactivity of the ester functional group, making these compounds valuable intermediates and building blocks in a wide array of synthetic applications. researchgate.netacs.org

In contemporary research, these esters are utilized in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials with unique properties. ontosight.aiuran.ua The carbon-halogen bond can be strategically cleaved or can participate in various coupling reactions, providing a versatile handle for molecular manipulation. For instance, α-halogenated esters are common precursors in the formation of carbon-carbon bonds through reactions like the Reformatsky reaction and other nucleophilic substitution reactions. researchgate.net The nature of the halogen and its position within the molecule dictates the compound's reactivity profile, allowing chemists to fine-tune reaction pathways to achieve desired products. researchcommons.org

Furthermore, the study of halogenated carboxylic acid esters contributes to a deeper understanding of reaction mechanisms and the influence of electronic and steric effects on chemical transformations. solubilityofthings.com Research in this area continues to expand, with new methodologies being developed for their synthesis and application, underscoring their importance in the advancement of organic chemistry. researchgate.net

Contextualization of Dichloroacetate (B87207) Esters within Organic Synthesis and Environmental Chemistry

Dichloroacetate esters, a specific subset of halogenated carboxylic acid esters, are distinguished by the presence of a dichloromethyl group attached to the carbonyl carbon of the ester. wikipedia.org This structural feature imparts unique reactivity to these molecules, making them valuable reagents in organic synthesis. They serve as intermediates in the production of various organic compounds, including glyoxylic acid, dialkoxy and diaroxy acids, and sulfonamides. nih.goviarc.fr Their utility extends to the preparation of iron chelates in the agricultural sector. iarc.fr

The reactivity of the C-Cl bonds in dichloroacetate esters allows them to participate in a variety of chemical transformations. For example, they can undergo nucleophilic substitution reactions where the chlorine atoms are displaced by other functional groups. thieme-connect.com This reactivity makes them useful building blocks for creating more complex molecular architectures. uran.ua

From an environmental perspective, dichloroacetic acid (DCA), the parent acid of these esters, is a known disinfection byproduct formed during the chlorination of water containing natural organic matter. wikipedia.orgnih.gov Consequently, the environmental fate and transformation of dichloroacetate esters are of interest. Studies have investigated the microbial transformation of chlorinated carboxylic acid esters to understand their persistence and degradation pathways in the environment. science.gov The atmospheric chemistry of these esters, such as their reaction with chlorine atoms, has also been a subject of research to determine their potential environmental impact. rsc.org

Significance of the Butyl Moiety in Ester Synthesis and Reactivity Profiles

The butyl group, a four-carbon alkyl substituent, plays a significant role in the properties and reactivity of ester molecules. wikipedia.org In the context of butyl dichloroacetate, the butyl moiety is derived from butanol during the esterification reaction with dichloroacetic acid. wikipedia.org There are four isomers of the butyl group: n-butyl, sec-butyl, isobutyl, and tert-butyl, each conferring distinct steric and electronic properties to the ester. wikipedia.org

The structure of the butyl group influences the physical properties of the ester, such as its boiling point, melting point, and solubility. For instance, the bulky nature of the tert-butyl group can introduce significant steric hindrance around the ester linkage. ontosight.airsc.org This steric bulk can affect the rate and outcome of chemical reactions at the carbonyl group. For example, it can hinder the approach of nucleophiles, thereby slowing down hydrolysis or other substitution reactions compared to less hindered esters like methyl or ethyl esters. ontosight.ai

In synthetic chemistry, the butyl group, particularly the tert-butyl group, is often employed as a protecting group for carboxylic acids. thieme-connect.com The tert-butyl ester is stable under many reaction conditions but can be readily cleaved under acidic conditions, allowing for the selective deprotection of the carboxylic acid functionality. thieme-connect.com The choice of the specific butyl isomer allows chemists to modulate the reactivity and physical properties of the ester to suit the requirements of a particular synthetic strategy.

This compound: A Detailed Profile

This compound is an organic chemical compound with the molecular formula C₆H₁₀Cl₂O₂. lookchem.comchemnet.com It is the butyl ester of dichloroacetic acid. lookchem.com

Chemical and Physical Properties

The physical and chemical properties of this compound are presented in the table below. These properties are crucial for its handling, application, and understanding its behavior in various chemical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀Cl₂O₂ | lookchem.comchemnet.comnih.gov |

| Molecular Weight | 185.05 g/mol | lookchem.comnih.gov |

| Boiling Point | 195.5 °C at 760 mmHg | chemnet.com |

| Density | 1.2 g/cm³ | chemnet.com |

| Flash Point | 72.6 °C | lookchem.comchemnet.com |

| Refractive Index | 1.447 | chemnet.com |

| Vapor Pressure | 0.417 mmHg at 25°C | lookchem.comchemnet.com |

| CAS Number | 29003-73-4 | lookchem.comchemnet.comnih.gov |

| IUPAC Name | butyl 2,2-dichloroacetate | nih.gov |

Synthesis and Reactions

The primary method for synthesizing this compound is through the esterification of dichloroacetic acid with butanol. ontosight.ai This reaction typically involves heating the two reactants in the presence of an acid catalyst. Another approach involves the reaction of dichloroacetyl chloride with butanol. Dichloroacetic acid itself can be produced through several methods, including the hydrolysis of dichloroacetyl chloride, which is derived from the oxidation of trichloroethylene. iarc.fr It can also be synthesized by the catalytic dechlorination of trichloroacetic acid or its esters. nih.gov

This compound, as a halogenated ester, can participate in various chemical reactions. The presence of the two chlorine atoms on the alpha-carbon makes it an alkylating agent. wikipedia.org It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. thieme-connect.com

Research and Applications

This compound and other dichloroacetate esters are utilized as intermediates in organic synthesis. nih.goviarc.fr They are employed in the production of a range of chemical compounds. lookchem.com Specifically, they have been used in the synthesis of pharmaceuticals and agrochemicals. ontosight.ailookchem.com The compound also finds use as a solvent in certain chemical processes due to its ability to dissolve a variety of substances. lookchem.com In research settings, it serves as a reagent in organic synthesis to facilitate specific reactions and the formation of new chemical compounds. lookchem.com

Structure

3D Structure

Propiedades

Número CAS |

29003-73-4 |

|---|---|

Fórmula molecular |

C6H10Cl2O2 |

Peso molecular |

185.05 g/mol |

Nombre IUPAC |

butyl 2,2-dichloroacetate |

InChI |

InChI=1S/C6H10Cl2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |

Clave InChI |

MASXONVJEAXEIV-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C(Cl)Cl |

SMILES canónico |

CCCCOC(=O)C(Cl)Cl |

Apariencia |

Solid powder |

Punto de ebullición |

193.5 °C |

Otros números CAS |

29003-73-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Butyl dichloroacetate; AI3-21401; AI3 21401; AI321401 |

Origen del producto |

United States |

Chemical Reactivity and Mechanistic Studies of Butyl Dichloroacetate Analogs

Hydrolysis and Transesterification Reactions of Esters

Ester hydrolysis is a fundamental reaction in which an ester reacts with water to produce a carboxylic acid and an alcohol. This process can be catalyzed by either an acid or a base. In the context of butyl dichloroacetate (B87207), hydrolysis would yield dichloroacetic acid and butanol. The kinetics of ester hydrolysis, such as that of butyl acetate (B1210297), have been studied in various solvent systems to understand the influence of the medium on reaction rates.

Transesterification is a similar process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This reaction is reversible and often catalyzed by acids or bases. wikipedia.orgmasterorganicchemistry.com For example, butyl dichloroacetate can react with methanol in the presence of a catalyst to form methyl dichloroacetate and butanol. The mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate can then either revert to the starting materials or proceed to form the new ester and alcohol. masterorganicchemistry.comyoutube.com The direction of the equilibrium can be controlled by reaction conditions, such as removing one of the products. wikipedia.org

Table 1: General Mechanisms for Ester Reactions

| Reaction Type | Catalyst | General Mechanism |

|---|---|---|

| Hydrolysis | Acid or Base | Nucleophilic attack of water on the ester's carbonyl carbon. |

| Transesterification | Acid or Base | Nucleophilic attack of an alcohol on the ester's carbonyl carbon, leading to an exchange of the alkoxy group. wikipedia.orgmasterorganicchemistry.com |

Thermal Decomposition Kinetics and Mechanisms

The thermal decomposition, or pyrolysis, of esters provides insight into their stability and reaction pathways at elevated temperatures.

Unimolecular First-Order Pyrolysis Pathways

The gas-phase pyrolysis of esters like butyl acetate often proceeds through a unimolecular elimination reaction, consistent with first-order kinetics. researchgate.netresearchgate.net This pathway typically involves a cyclic transition state, leading to the formation of an alkene and a carboxylic acid. For this compound, a primary decomposition pathway would likely involve the formation of butene and dichloroacetic acid. Studies on analogous compounds, such as 1,2-dichloroethane, show that thermal decomposition can also proceed via elimination of HCl to form vinyl chloride, indicating that halogenated compounds have distinct pyrolysis routes. researchgate.net The study of butyl and pentyl radicals through flash pyrolysis reveals that decomposition can lead to smaller alkenes and radical species. researchgate.netnih.gov For instance, the 1-butyl radical primarily decomposes into two molecules of ethene. nih.gov

Electronic Effects Influencing Reaction Rates

The rate of pyrolysis in esters is influenced by electronic effects from substituents on the molecule. Electron-donating or withdrawing groups can stabilize or destabilize the transition state, thereby altering the activation energy of the reaction. For example, studies on the pyrolysis of various substituted esters have shown that bulky alkyl groups can exhibit significant electronic effects in the gas phase, which are not always apparent in solution-phase reactions due to solvation effects. rsc.org These electronic influences are critical in predicting the reactivity and decomposition pathways of substituted esters like this compound. The presence of the electron-withdrawing chlorine atoms on the acetyl group is expected to significantly influence the electron density at the carbonyl carbon, thereby affecting the rate of pyrolysis.

Mechanisms of Carbene Formation

A significant pathway in the decomposition of certain dichloroacetate esters is the formation of dichlorocarbene (:CCl₂), a highly reactive intermediate. acs.org The thermal decomposition of t-butyl dichloroacetate, for instance, is a known method for generating dichlorocarbene. acs.org This process involves an alpha-elimination reaction. Dichlorocarbene is also commonly generated from the reaction of chloroform (B151607) with a strong base. wikipedia.orglibretexts.org Once formed, dichlorocarbene can participate in various reactions, most notably cycloadditions with alkenes to form gem-dichlorocyclopropanes. wikipedia.orgyoutube.com

The mechanism for carbene formation from an ester like t-butyl dichloroacetate is believed to proceed through a concerted or stepwise elimination pathway, facilitated by the stability of the departing groups.

Reactions with Reactive Radical Species in Environmental Contexts

In environmental settings, organic compounds can be degraded by reactive radical species, most notably the hydroxyl radical (•OH). harvard.edu The hydroxyl radical is a powerful oxidant in the troposphere and plays a key role in the atmospheric degradation of volatile organic compounds. harvard.educopernicus.org It reacts with organic molecules primarily by abstracting a hydrogen atom or by adding to a double bond. harvard.edu

For this compound, the reaction with hydroxyl radicals would likely initiate its degradation cascade in the atmosphere. The rate of this reaction would determine its atmospheric lifetime. The presence of chlorine atoms in the molecule can influence the reaction pathways, potentially leading to the formation of various chlorinated degradation products. Studies on the degradation of dichloroacetic acid by plasma have shown that hydroxyl radicals are the likely species responsible for its decomposition and dechlorination, leading to products like monochloroacetic acid, acetic acid, and eventually inorganic ions. researchgate.net

Role as an Alkylating Agent in Organic Transformations

An alkylating agent is a compound that can transfer an alkyl group to a nucleophile. nih.govwikipedia.org In the context of this compound, it possesses two potential electrophilic centers: the carbonyl carbon and the carbon atom of the butyl group. Alkylating agents are widely used in organic synthesis and are also a major class of anticancer drugs due to their ability to alkylate DNA. nih.govoncohemakey.comresearchgate.net

The reactivity of this compound as an alkylating agent would depend on the reaction conditions and the nature of the nucleophile. Strong nucleophiles could potentially attack the butyl group in an SN2 reaction, leading to the displacement of the dichloroacetate anion. More commonly, nucleophiles will attack the electrophilic carbonyl carbon, leading to acyl substitution. The presence of the two chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a non-halogenated analog like butyl acetate.

Table 2: Summary of Research Findings on this compound Analogs

| Area of Study | Key Findings |

|---|---|

| Pyrolysis | Butyl esters can undergo unimolecular, first-order decomposition to form an alkene and a carboxylic acid. researchgate.netresearchgate.net |

| Carbene Formation | t-Butyl dichloroacetate is a known precursor for the formation of dichlorocarbene via thermal decomposition. acs.org |

| Radical Reactions | Hydroxyl radicals are key to the atmospheric degradation of organic compounds and are implicated in the decomposition of dichloroacetic acid. harvard.eduresearchgate.net |

| Alkylation | The electrophilic nature of the carbonyl carbon, enhanced by chlorine atoms, suggests potential as an acylating agent. |

Analytical Characterization Techniques for Butyl Dichloroacetate

Chromatographic Separation Methods

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For butyl dichloroacetate (B87207) and related haloacetic acid (HAA) derivatives, several chromatographic techniques are employed, each with distinct advantages.

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Butyl dichloroacetate, as an ester, is sufficiently volatile for GC analysis. The method separates compounds based on their differential partitioning between a stationary phase within a column and a mobile gas phase.

The Electron Capture Detector (ECD) is a highly sensitive and selective detector used in gas chromatography. chromatographyonline.com It is particularly effective for detecting molecules with electronegative functional groups, such as the chlorine atoms in this compound. scioninstruments.comwikipedia.org The detector contains a radioactive source (typically Nickel-63) that emits beta particles (electrons), creating a steady electrical current in the detector cell. scioninstruments.commeasurlabs.com When an electronegative analyte like this compound passes through the detector, it captures some of the electrons, causing a measurable decrease in the current. chromatographyonline.comwikipedia.org This reduction in current is proportional to the concentration of the analyte. wikipedia.org

The high selectivity of the ECD minimizes interference from non-halogenated compounds in a sample matrix. chromatographyonline.com While many environmental analyses focus on the parent haloacetic acids, which require a derivatization step to become volatile esters before GC analysis, this compound can be analyzed more directly. thermofisher.comgcms.cz The sensitivity of the ECD allows for the detection of trace amounts of the compound, with detection limits potentially reaching the femtogram (fg/s) level. wikipedia.org

Table 1: Summary of GC-ECD for this compound Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Principle | Separation of volatile compounds followed by detection of electronegative species via electron capture. scioninstruments.comwikipedia.org | The two chlorine atoms make the molecule highly responsive to ECD. scioninstruments.com |

| Sample Volatility | Required | As an ester, this compound is sufficiently volatile for GC analysis. |

| Sensitivity | Very high for halogenated compounds. chromatographyonline.comwikipedia.org | Enables detection at trace and ultra-trace levels. |

| Selectivity | Highly selective for electronegative compounds. chromatographyonline.com | Reduces signal interference from non-halogenated matrix components. |

Gas Chromatography–Mass Spectrometry (GC-MS) with Selected Ion Monitoring

Gas Chromatography–Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. After the components of a sample are separated by the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). restek.com The resulting mass spectrum serves as a molecular "fingerprint," allowing for confident identification. nist.gov

For enhanced sensitivity, GC-MS can be operated in Selected Ion Monitoring (SIM) mode. gcms.cz Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. taylorandfrancis.comepa.gov This approach significantly increases the signal-to-noise ratio by spending more time detecting the ions of interest, thereby lowering the limits of detection. gcms.czepa.gov

In the analysis of this compound, the mass spectrum shows several characteristic fragment ions. nist.govnih.gov By monitoring these specific ions, analysts can selectively quantify this compound even in the presence of co-eluting compounds. researcher.life This technique is invaluable for trace-level quantification and confirmation. nih.gov

Table 2: Characteristic Ions for this compound in GC-MS-SIM

| Mass-to-Charge Ratio (m/z) | Relative Abundance | Ion Fragment |

|---|---|---|

| 57 | Highest | [C₄H₉]⁺ (Butyl cation) |

| 41 | 2nd Highest | [C₃H₅]⁺ |

| 29 | 3rd Highest | [C₂H₅]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center and PubChem. nist.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) separates compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase. lcms.cz It is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.

The analysis of small, polar haloacetic acids by traditional reversed-phase HPLC can be challenging due to poor retention on nonpolar stationary phases. nih.gov However, this compound is significantly less polar than its parent acid, which would improve its retention. Methodologies for related compounds often use techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention of polar analytes or involve derivatization to make them more amenable to detection. nih.govresearchgate.net A specialized technique known as Bridge Ion Separation Technology (BIST™) has been used to separate haloacetic acids on cation-exchange columns by using a multi-charged positive buffer that "bridges" the negative analytes to the negative column surface. sielc.com While HPLC is a viable option, the choice of column and mobile phase is critical for achieving adequate separation and retention for this compound. nih.gov

Ion Chromatography (IC) for Haloacetic Acid Derivatives

Ion Chromatography (IC) is a form of HPLC that is specifically designed for the separation of ionic species. thermofisher.commetrohm.com It utilizes ion-exchange resins as the stationary phase to separate analytes based on their charge. nih.gov This technique is the basis for several regulatory methods, such as EPA Method 557, for the analysis of haloacetic acids in drinking water. thermofisher.comthermofisher.com

It is crucial to note that IC is used to analyze the anionic haloacetates (e.g., dichloroacetate) rather than their neutral esters like this compound. thermofisher.com For this compound to be analyzed by IC, it would first need to be chemically converted (hydrolyzed) back into the dichloroacetate anion. The primary application of IC in this context is the direct analysis of the parent haloacetic acids in aqueous samples without the need for extraction or derivatization, which is a significant advantage over GC-based methods. thermofisher.comthermofisher.com The combination of IC with mass spectrometry (IC-MS) provides a sensitive and rapid method for the detection of these ionic contaminants. metrohm.com

Spectroscopic Elucidation Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter to gain information about a substance's structure and composition.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its chemical bonds vibrate by stretching or bending at specific frequencies. The frequencies of absorbed radiation correspond to the vibrational modes of the bonds, providing a characteristic spectrum. docbrown.info

The IR spectrum of this compound would exhibit distinct absorption bands corresponding to its key functional groups. The most prominent peak would be from the carbonyl (C=O) group of the ester, which typically absorbs strongly in the range of 1735-1750 cm⁻¹. Other important absorptions include the C-O stretching vibrations of the ester group, C-H stretching of the butyl group's alkyl chain, and the C-Cl stretching from the dichloromethyl group. nih.gov Analysis of these characteristic bands allows for the confirmation of the compound's ester functionality and halogenation.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O Stretch | 1735 - 1750 |

| Ester C-O | C-O Stretch | 1000 - 1300 |

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H NMR spectroscopy is particularly useful for identifying the different types of protons and their chemical environments within the molecule.

The structure of this compound (Cl₂CHCOOCH₂CH₂CH₂CH₃) contains several distinct proton environments. The dichloroacetyl group has a single proton on the α-carbon (the carbon adjacent to the carbonyl group). The butyl group has four sets of chemically non-equivalent protons: the methylene (B1212753) group attached to the oxygen atom, two intermediate methylene groups, and a terminal methyl group.

Based on established chemical shift correlations for esters and halogenated compounds, a predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (B151607) (CDCl₃) can be described. The methine proton of the dichloroacetyl group is expected to appear significantly downfield due to the strong electron-withdrawing effect of the two chlorine atoms and the adjacent carbonyl group. The protons of the butyl chain will exhibit characteristic splitting patterns (coupling) with their neighbors.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration (Number of Protons) |

| -CH Cl₂ | ~6.0 - 6.5 | Singlet (s) | 1H |

| -COOCH ₂- | ~4.2 - 4.4 | Triplet (t) | 2H |

| -CH₂CH ₂CH₂- | ~1.6 - 1.8 | Sextet (or multiplet, m) | 2H |

| -CH₂CH ₂CH₃ | ~1.3 - 1.5 | Sextet (or multiplet, m) | 2H |

| -CH ₃ | ~0.9 - 1.0 | Triplet (t) | 3H |

Note: The predicted chemical shifts and splitting patterns are based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary slightly.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This technique is particularly useful for detecting molecules containing chromophores, which are functional groups that absorb light in the UV-Vis range.

In the case of this compound, the primary chromophore is the ester functional group (-COO-). Esters typically exhibit two types of electronic transitions that can be observed in a UV-Vis spectrum:

π → π* transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For simple, non-conjugated esters, this transition occurs at wavelengths below 200 nm, which is often outside the range of standard laboratory UV-Vis spectrophotometers.

n → π* transition: This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atoms) to a π* antibonding orbital. This is a lower energy, and therefore longer wavelength, transition. For aliphatic esters, this absorption is typically weak and occurs in the region of 205-215 nm.

Advanced Hyphenated Analytical Techniques

Advanced hyphenated analytical techniques combine two or more analytical methods to achieve a higher level of separation and detection than either technique could alone. For a volatile and halogenated compound like this compound, techniques such as Field Asymmetric Ion Mobility Spectrometry and Microwave-Induced Plasma Atomic Spectroscopic Gas Chromatographic Detection are highly applicable.

Field Asymmetric Ion Mobility Spectrometry (FAIMS)

Field Asymmetric Ion Mobility Spectrometry (FAIMS) is a powerful technique for the separation and characterization of gas-phase ions at atmospheric pressure. researchgate.nethmdb.ca When coupled with a mass spectrometer (MS), it provides an additional dimension of separation, enhancing selectivity and sensitivity. oregonstate.edu FAIMS separates ions based on the difference in their mobility in high and low electric fields. hmdb.ca

For the analysis of this compound, the sample would first be introduced into the gas phase, which is readily achievable due to its volatile nature. The molecules would then be ionized, and the resulting ions would pass through the FAIMS cell. In the FAIMS cell, an asymmetric radio frequency (RF) waveform is applied to two parallel electrodes. This causes the ions to oscillate between the electrodes. A direct current (DC) compensation voltage is applied to one of the electrodes to selectively guide ions of a specific mobility through the cell to the detector. This technique is highly effective for separating target analytes from complex matrices and can differentiate between isomers. researchgate.netillinois.edu

Microwave-Induced Plasma Atomic Spectroscopic Gas Chromatographic Detection (GC-MIP-AES)

This hyphenated technique combines the separation power of gas chromatography (GC) with the element-specific detection capabilities of microwave-induced plasma atomic emission spectrometry (MIP-AES). nih.gov This is a particularly suitable method for the analysis of halogenated organic compounds like this compound.

The analytical process begins with the injection of the sample into the gas chromatograph. The GC separates the components of the sample based on their volatility and interaction with the stationary phase of the chromatographic column. As this compound elutes from the GC column, it enters the microwave-induced plasma.

The high-temperature plasma atomizes the molecule, breaking it down into its constituent atoms and exciting them to higher electronic energy states. modgraph.co.uk As these excited atoms relax to their ground state, they emit light at characteristic wavelengths for each element. The atomic emission spectrometer detects and quantifies the light emitted at the specific wavelength for chlorine, providing highly selective and sensitive detection of this compound. This method can provide both qualitative and quantitative information about the elemental composition of the analyte. nih.gov

Environmental Occurrence and Biotransformation Pathways of Dichloroacetate Species

Formation as Disinfection By-products in Water Systems (e.g., drinking water, swimming pools)

Dichloroacetic acid (DCAA), the hydrolysis product of butyl dichloroacetate (B87207), is a recognized disinfection by-product (DBP). It forms when chlorine-based disinfectants, such as chlorine or chloramine, react with natural organic matter like humic and fulvic acids present in raw water sources. nih.goviarc.frhydroviv.comepa.gov This process is a significant source of dichloroacetate in municipal drinking water and swimming pools. nih.govcancerquest.orgwho.int Butyl dichloroacetate itself is not known to be formed during water disinfection; its presence in water systems would originate from industrial sources. nih.govaquaoxwaterfilters.com

Concentrations of DCAA in water can vary based on the amount of organic precursors, disinfectant dose, temperature, and pH. hydroviv.com

Table 1: Reported Concentrations of Dichloroacetic Acid (DCAA) in Various Water Sources

| Water Source | Reported Concentration Range (µg/L) | Reference |

|---|---|---|

| US Drinking Water (Surface Water Systems) | <1.0 to 99 | who.int |

| US Drinking Water (Groundwater Systems) | <1.0 to 71 | who.int |

| German Indoor Swimming Pools | Average 5.6 | who.int |

| German Outdoor Swimming Pools | Average 119.9 | who.int |

| US Indoor Swimming Pools | Average 419 | who.int |

| Rainwater (Germany) | 1.35 | who.int |

Natural Occurrence and Biogenic Sources (e.g., marine algae, fungi)

While this compound is a synthetic chemical, its core component, dichloroacetate (DCA), has been identified in nature. cancerquest.orgwikipedia.org It has been shown to occur in the marine red alga Asparagopsis taxiformis and the mushroom Russula nigricans. wikipedia.orgdcaguide.orgdcaguide.org The formation in these organisms is potentially mediated by the activity of chloroperoxidase enzymes. dcaguide.org Dichloroacetate can also be formed abiotically in the environment through the interaction of phenolic substances and chloride-containing compounds in soil and humic material. dcaguide.org

Anthropogenic Sources and Industrial Discharge

The primary environmental entry point for this compound is through anthropogenic activities. Dichloroacetic acid and its esters, including this compound, serve as chemical intermediates in organic synthesis. nih.govcymitquimica.com They are used in the production of various pharmaceuticals and agrochemicals. who.intaquaoxwaterfilters.comcymitquimica.com Consequently, industrial discharge from facilities that manufacture or use this compound represents a direct source of its release into the environment. aquaoxwaterfilters.comcymitquimica.com

Microbial Degradation and Metabolism under Anoxic Conditions

The environmental fate of this compound is largely dictated by its hydrolysis to butanol and dichloroacetate (DCA). The subsequent microbial degradation primarily involves the transformation of DCA. Under anoxic (oxygen-depleted) conditions, the fate of DCA was uncertain for a long time, but recent research has identified specific anaerobic microbial degradation pathways. asm.orgnih.gov

Studies have shown that certain specialized microbes can utilize DCA as an energy source in the absence of oxygen. asm.orgresearchgate.net A mixed culture containing the bacterium "Candidatus Dichloromethanomonas elyunquensis" has been shown to metabolize DCA. asm.orgnih.gov This degradation is significant for the natural attenuation of DCA in environments depleted of electron acceptors, such as deep subsurface soils and contaminated groundwater. asm.org

The anaerobic breakdown of DCA by "Candidatus Dichloromethanomonas elyunquensis" proceeds through a fermentative catabolic route rather than a reductive dechlorination pathway. asm.orgnih.govresearchgate.net During this process, the transient formation of intermediates such as formate, hydrogen (H₂), and carbon monoxide (CO) is observed. asm.orgresearchgate.net Only about half of the DCA is recovered as acetate (B1210297), which is a key characteristic of this fermentative pathway. nih.govresearchgate.net This anaerobic fermentation of DCA generates acetate and H₂, which are crucial intermediates in carbon cycling and can support anaerobic food webs. asm.org

The biotransformation of dichloroacetate is catalyzed by specific enzymes. In the anaerobic fermentation pathway carried out by "Candidatus Dichloromethanomonas elyunquensis," a key enzyme is an (S)-2-haloacid dehalogenase (HAD). asm.orgnih.gov This enzyme facilitates the cofactor-independent conversion of DCA to glyoxylate (B1226380). nih.gov Further metabolic processes, involving enzymes of the Wood-Ljungdahl pathway, convert glyoxylate to acetyl-coenzyme A (acetyl-CoA). asm.orgnih.gov

In mammalian systems and other organisms, a different enzyme, glutathione (B108866) transferase zeta 1 (GSTZ1), plays a central role in DCA metabolism. nih.govnih.gov GSTZ1 catalyzes the conversion of DCA to glyoxylate in a reaction that requires glutathione (GSH) but does not consume it. nih.govanu.edu.aubioone.org This enzyme is a key component of the tyrosine catabolism pathway. researchgate.net While highly relevant in toxicology and pharmacology, the HAD enzyme is more central to the anaerobic environmental degradation of DCA.

Table 2: Key Enzymes and Products in the Biotransformation of Dichloroacetate (DCA)

| Condition | Primary Enzyme | Key Transformation | Organism/System Example | Reference |

|---|---|---|---|---|

| Anoxic (Environmental) | (S)-2-haloacid dehalogenase (HAD) | DCA → Glyoxylate | "Candidatus Dichloromethanomonas elyunquensis" | asm.orgnih.gov |

| Aerobic (Mammalian) | Glutathione transferase zeta 1 (GSTZ1) | DCA → Glyoxylate | Humans, Rats | nih.govnih.govanu.edu.au |

Hydrolysis Processes in Environmental Matrices

Hydrolysis is a critical process governing the fate of many organic chemicals in aquatic environments. researchgate.netnist.gov For alkyl esters like this compound, hydrolysis is the primary transformation pathway upon entering an aqueous environmental matrix. This chemical reaction involves the cleavage of the ester bond, yielding the parent acid and the corresponding alcohol.

In the case of this compound, hydrolysis results in the formation of dichloroacetic acid and butanol. While direct studies on the hydrolysis rates of this compound are limited, the behavior of analogous compounds, such as dichloroacetamide herbicide safeners, provides strong evidence for this pathway. Studies have shown that dichloroacetamides hydrolyze to form dichloroacetate, particularly under base-mediated conditions. nih.govacs.org Therefore, it is expected that this compound will readily hydrolyze in natural waters, with the rate being influenced by factors such as pH and temperature. researchgate.netnih.gov This hydrolysis step is fundamental, as it transforms the compound into dichloroacetate, whose subsequent environmental fate and biotransformation are more extensively documented.

Photochemical Degradation Pathways in the Atmosphere and Aquatic Environments

The environmental fate of this compound is influenced by photochemical degradation processes in both the atmosphere and aquatic environments. These processes involve the absorption of light energy, which can lead to the transformation of the compound into various degradation products. The primary mechanisms of photochemical degradation are direct photolysis and indirect photo-oxidation, driven by reactive species such as hydroxyl radicals. Due to a lack of direct experimental data for this compound, its photochemical behavior is largely inferred from studies of related compounds, such as dichloroacetic acid (DCA) and other alkyl esters.

In the atmosphere, volatile organic compounds like this compound are primarily degraded through gas-phase reactions with photochemically generated oxidants. The most significant of these is the hydroxyl radical (•OH), which is ubiquitous in the troposphere during daylight hours. The reaction of •OH with this compound is expected to proceed via hydrogen abstraction from the butyl group or the dichloroacetyl group.

The degradation pathway initiated by hydroxyl radicals likely leads to the formation of a variety of intermediate products. For instance, hydrogen abstraction from the butyl chain could result in the formation of carbon-centered radicals, which would then react with molecular oxygen to form peroxy radicals. These peroxy radicals can undergo further reactions to form stable products such as aldehydes, ketones, and shorter-chain carboxylic acids. Alternatively, reaction at the dichloroacetate moiety could lead to the formation of dichloroacetic acid and butanol.

The atmospheric lifetime of this compound with respect to reaction with •OH can be estimated using structure-activity relationships (SARs). Given the known reactivity of other esters and halogenated compounds, the atmospheric residence time is expected to be on the order of days, preventing long-range transport.

In aquatic environments, the photochemical degradation of this compound can occur through two main pathways: direct photolysis and indirect photolysis.

Direct Photolysis

Direct photolysis involves the absorption of solar radiation by the this compound molecule itself, leading to its excitation and subsequent decomposition. The efficiency of this process is dependent on the compound's absorption spectrum and its quantum yield (the number of molecules degraded per photon absorbed). While specific data for this compound is unavailable, esters of chloroacetic acids are known to absorb UV radiation, which could induce the cleavage of the ester bond or the carbon-chlorine bonds. This would likely result in the formation of dichloroacetic acid and butanol, or chlorinated radical species.

Indirect Photolysis

Indirect photolysis is often a more significant degradation pathway in natural waters. This process is mediated by photosensitizing agents present in the water, such as dissolved organic matter (DOM), which absorb sunlight and produce highly reactive oxygen species (ROS). The most important of these is the hydroxyl radical (•OH), which can react rapidly with this compound. Other ROS, such as singlet oxygen and superoxide (B77818) radicals, may also contribute to its degradation.

The reaction of hydroxyl radicals with this compound in the aquatic phase is expected to be a rapid process, leading to the formation of various degradation products. Similar to the atmospheric pathway, this can involve hydrogen abstraction or attack at the ester linkage. The photocatalytic degradation of the parent acid, dichloroacetic acid, has been studied, and it is known to mineralize to carbon dioxide, water, and chloride ions under certain conditions, suggesting a potential ultimate fate for the dichloroacetate portion of the butyl ester. mdpi.commdpi.com

The following table summarizes the estimated kinetic parameters for the degradation of this compound, based on data for analogous compounds.

| Parameter | Atmospheric Environment | Aquatic Environment |

| Primary Degradation Pathway | Reaction with Hydroxyl Radicals (•OH) | Indirect Photolysis (reaction with •OH), Direct Photolysis |

| Estimated •OH Rate Constant | 1 - 5 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ (estimated) | 1 - 9 x 10⁹ M⁻¹ s⁻¹ (estimated) nih.gov |

| Estimated Half-Life | Days | Hours to Days (depending on water chemistry) |

| Potential Byproducts | Dichloroacetic acid, Butanal, Formic acid, Acetic acid | Dichloroacetic acid, Butanol, Chloride ions, Organic acids |

Note: The data presented in this table are estimates based on the photochemical behavior of structurally similar compounds due to the absence of specific experimental data for this compound.

Industrial and Niche Applications of Butyl Dichloroacetate and Dichloroacetate Esters

Intermediate in Fine Chemical Synthesis

Butyl dichloroacetate (B87207) and other esters of dichloroacetic acid are valuable intermediates in the field of organic synthesis. Their reactivity, stemming from the dichloroacetyl group, allows for their conversion into a variety of other functional molecules, making them important precursors in the production of fine and specialty chemicals.

Production of Glyoxylic Acid and its Derivatives

Dichloroacetate esters serve as precursors in the synthesis of glyoxylic acid, an important C2 carboxylic acid used in the production of agrochemicals, aromas, and pharmaceutical intermediates. The conversion process is based on the hydrolysis of the dichloroacetate group.

One established method involves reacting a metal salt of dichloroacetic acid in a dilute aqueous solution with the salt of another organic acid, such as sodium acetate (B1210297), while heating. This process directly yields the salt of glyoxylic acid in a single step, simplifying the manufacturing process compared to methods that proceed through a diacetoxy-acetic acid intermediate. While this specific process describes the reaction from a dichloroacetate salt, the underlying principle of hydrolyzing the dichloroacetyl group to an aldehyde (oxo) group is fundamental. Esters like butyl dichloroacetate can be hydrolyzed under acidic or basic conditions to yield dichloroacetic acid, which can then be converted to glyoxylic acid. Biotransformation pathways also confirm the conversion of dichloroacetate (DCA) to glyoxylate (B1226380), highlighting the chemical feasibility of this transformation. nih.govnih.gov

Table 1: Synthesis Pathway from Dichloroacetate Salt to Glyoxylate

| Starting Material | Key Reagent | Reaction Type | Primary Product |

|---|---|---|---|

| Alkali metal salt of dichloro-acetic acid | Alkali metal salt of another organic acid (e.g., sodium acetate) | Nucleophilic Substitution / Hydrolysis | Alkali metal salt of glyoxylic acid |

Synthesis of Agrochemicals and Specialty Chemicals

The dichloroacetate moiety is a structural component and a synthetic intermediate for various agrochemicals. Although direct synthesis pathways starting from this compound are not extensively documented in readily available literature, its chemical relatives, such as chloroacetic acid and its esters, are fundamental in producing major herbicides. For instance, the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is synthesized by condensing 2,4-dichlorophenol (B122985) with chloroacetic acid. The corresponding butyl ester of 2,4-D is then produced through esterification. who.int

Furthermore, the pyrazole (B372694) ring is a core structure in many modern herbicides that inhibit key plant enzymes. clockss.org The synthesis of these complex heterocyclic compounds often involves reactions with chlorinated intermediates like chloroacetyl chloride to build the desired molecular framework. nih.gov Dichloroacetate esters, as reactive chemical building blocks, offer a pathway for introducing specific functional groups necessary for the biological activity of these specialty chemicals. Their role as intermediates is crucial for constructing the complex molecular architectures that define modern agrochemicals.

Applications in Polymer Science and Material Synthesis

In the realm of polymer science, dichloroacetate has been integrated into advanced materials for specialized applications. A notable example is its use in creating polymer-drug conjugates for biomedical purposes. Dichloroacetate has been conjugated with biodegradable polymer carriers to form nanoparticles. This approach leverages the polymer backbone for effective delivery and synergism of the conjugated molecule.

While not a common or standard application, the reactivity of the chlorine atoms in dichloroacetate esters suggests a potential role in modifying resins or controlling polymerization. For instance, esterification methods for resin acids have been studied using various alkyl polychlorides to create new derivatives. epa.gov In the context of polymerization suppression, the process typically relies on radical scavengers to prevent unwanted reactions of monomers during transport or storage. wikipedia.orgiomosaic.com Although compounds like this compound are not standard polymerization inhibitors, their potential to react with radical species could theoretically be explored in specific polymerization systems.

Table 2: Applications of Dichloroacetate in Material Synthesis

| Application Area | Example | Function of Dichloroacetate |

|---|---|---|

| Biomedical Materials | Conjugation to biodegradable polymers to form nanoparticles. | Acts as an active molecule delivered by the polymer carrier. |

| Resin Modification (Conceptual) | Esterification of resin acids using polychlorinated alkanes. epa.gov | Serves as a reactive agent to create new ester derivatives. |

Reagent in Laboratory Research and Development

In laboratory settings, dichloroacetic acid (DCA) is a well-established reagent, particularly in biochemistry and molecular biology, for the precipitation of macromolecules. wikipedia.org Trichloroacetic acid (TCA) and DCA are classic reagents used to effectively precipitate proteins from aqueous solutions. nih.govsigmaaldrich.com This process is crucial for concentrating protein samples, removing interfering substances like salts and detergents, and preparing samples for downstream analyses such as SDS-PAGE. nih.gov

The mechanism involves the acid denaturing the proteins, causing them to lose their native structure and aggregate, which leads to their precipitation out of the solution. While TCA is more common, DCA serves a similar function. For esters like this compound, direct application for protein precipitation in aqueous media would be ineffective. The ester would first need to be hydrolyzed to release the dichloroacetic acid, which is the active precipitating agent. Therefore, in the context of this specific laboratory application, this compound would be considered a precursor to the active reagent.

Analytical Reagent in Specific Industrial Processes

Dichloroacetic acid has been cited as an analytical reagent in the fiber industry, specifically in the context of polyethylene (B3416737) terephthalate (B1205515) (PET) manufacturing. However, details of its specific role are not prevalent in contemporary analytical literature. Modern analytical methods for the quality control and degradation analysis of PET typically employ techniques such as High-Performance Liquid Chromatography (HPLC), enzymatic degradation assays, and mass spectrometry to identify and quantify residual monomers or degradation products like terephthalic acid (TPA) and mono(2-hydroxyethyl) terephthalate (MHET). nih.govnih.gov

While dichloroacetic acid is not commonly used as a reagent in these modern PET analysis protocols, specialized HPLC methods do exist for the analysis and separation of chloroacetic, dichloroacetic, and trichloroacetic acids themselves, which is important for environmental monitoring and chemical process control. sielc.com The mention of its use in fiber manufacture may refer to older, less common, or proprietary quality control tests where its properties as a strong acid could have been utilized.

Theoretical Chemistry and Computational Studies of Dichloroacetate Systems

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of molecules. For dichloroacetate (B87207) esters, the orientation of the dichloroacetyl and the alkyl groups relative to the ester linkage is of primary interest.

Detailed computational studies on methyl dichloroacetate have provided valuable information on its conformational landscape. Gas-phase electron diffraction data, in conjunction with ab initio calculations, have identified two primary conformers for methyl dichloroacetate. researchgate.net The major conformer is a syn form, where the H-C-C=O torsion angle is approximately 0°, and a gauche form with a corresponding torsion angle of about 152°. researchgate.net For both of these conformers, the ester group (-O-CH3) is found to be in a syn orientation relative to the carbonyl group (O=C-O-C torsion angle of 0°). researchgate.net It is reasonable to infer that butyl dichloroacetate would exhibit a similar conformational preference around the C-C and C-O bonds of the ester functional group. The longer butyl chain, however, introduces additional rotational isomers, which would require specific computational studies to fully characterize.

Table 1: Calculated Conformational Data for Methyl Dichloroacetate

| Parameter | syn Conformer | gauche Conformer |

|---|---|---|

| H-C-C=O Torsion Angle | 0° | 152 (5)° |

| O=C-O-CH3 Torsion Angle | 0° | 0° |

Data sourced from studies on methyl dichloroacetate and presented here as a proxy for the conformational behavior of the dichloroacetate moiety. researchgate.net

Computational Modeling of Reaction Kinetics and Thermodynamics

Computational modeling is a key approach to understanding the kinetics and thermodynamics of chemical reactions. For this compound, important reactions include hydrolysis and atmospheric degradation.

Studies on the hydrolysis of dichloroacetate esters indicate that the reaction is subject to base-catalyzed hydrolysis. researchgate.netscribd.com Computational models, such as SPARC, can be used to estimate hydrolysis rate constants from molecular structure. epa.gov These models consider the electronic effects of the substituent groups on the reaction center. The electron-withdrawing nature of the two chlorine atoms on the alpha-carbon significantly influences the reactivity of the ester's carbonyl group towards nucleophilic attack by hydroxide (B78521) ions.

The atmospheric degradation of dichloroacetate esters is another area where computational chemistry provides crucial insights. For methyl dichloroacetate, its degradation is primarily initiated by reaction with hydroxyl (•OH) radicals and chlorine (Cl•) atoms. researchgate.net Density functional theory (DFT) calculations have been employed to map the potential energy surface for these reactions, identifying transition states and reaction pathways. researchgate.net The primary reaction mechanism involves the abstraction of a hydrogen atom from either the dichloroacetyl group or the alkoxy group. researchgate.net

A molecular dynamics study on various chloroacetates, including methyl dichloroacetate, has investigated the thermodynamics of phase transition from the bulk liquid to the surface phase. acs.org Such studies provide data on the reversible heat of phase transition, which is influenced by intermolecular interactions. acs.org

Table 2: Calculated Global Rate Coefficients for the Reaction of Methyl Dichloroacetate with Atmospheric Radicals

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| •Cl | 7.34 x 10⁻¹² |

These theoretical values are for methyl dichloroacetate and serve as an estimate for the atmospheric reactivity of the dichloroacetate ester functional group. researchgate.net

Electronic Structure Analysis and Mechanistic Insights

The electronic structure of a molecule dictates its reactivity and physical properties. For this compound, the presence of the two chlorine atoms on the carbon adjacent to the carbonyl group has a profound effect on its electronic distribution.

Density functional theory (DFT) simulations have been used to analyze the electrostatic potential (ESP) maps of dichloroacetate esters like methyl dichloroacetate. nih.gov These maps reveal the electron density distribution and highlight the electrophilic and nucleophilic sites within the molecule. The acyl oxygen atom of the carbonyl group in methyl dichloroacetate exhibits a significant negative electrostatic potential, indicating its susceptibility to coordination with electrophiles. nih.gov The strong electron-withdrawing effect of the chlorine atoms makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

In Silico Studies of Dichloroacetate Derivatives for Structure-Activity Relationships

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in medicinal chemistry for designing and optimizing new therapeutic agents. Numerous studies have focused on dichloroacetate (DCA) and its derivatives due to their potential as metabolic modulators in cancer therapy. nih.govresearchgate.net

QSAR analyses have been applied to series of DCA analogues to correlate their structural features with their cytotoxic activities. nih.gov These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters. By developing mathematical models that relate these descriptors to biological activity, researchers can predict the potency of new, unsynthesized derivatives. nih.gov

Molecular docking studies, another key in silico technique, have been used to investigate the binding of dichloroacetate derivatives to their target enzymes, such as pyruvate (B1213749) dehydrogenase kinases (PDKs). researchgate.netresearchgate.net These studies provide insights into the specific interactions between the ligand and the protein's active site, helping to explain the structure-activity relationships observed experimentally. For instance, docking studies can reveal key hydrogen bonding or hydrophobic interactions that are crucial for the inhibitory activity of DCA derivatives. researchgate.net The insights gained from these in silico studies are instrumental in the rational design of novel dichloroacetate-based compounds with improved therapeutic profiles. nih.gov

Q & A

Q. What are the standard protocols for synthesizing and characterizing dichloroacetate derivatives (e.g., sodium dichloroacetate, NaDCA) for preclinical studies?

- Methodological Answer :

Sodium dichloroacetate (NaDCA) synthesis typically involves neutralizing dichloroacetic acid with sodium hydroxide. Characterization includes verifying purity via Certificates of Analysis (COA), stability under storage conditions (desiccated at RT), and solubility testing (≥15.1 mg/mL in DMSO with gentle warming) . Structural validation via SMILES notation (ClC(C([O-])=O)Cl.[Na+]) and mass spectrometry ensures batch consistency. Researchers should also conduct acute toxicity assays and mitochondrial enzyme activity profiling (e.g., pyruvate dehydrogenase complex) to confirm biological activity .

Q. How does dichloroacetate (DCA) modulate pyruvate dehydrogenase kinase (PDK) activity to influence mitochondrial metabolism in cancer models?

- Methodological Answer :

DCA inhibits PDK, activating pyruvate dehydrogenase (PDH) to shift metabolism from glycolysis to oxidative phosphorylation. In glioblastoma xenografts, PDK inhibition reduces lactate production and increases mitochondrial reactive oxygen species (ROS), inducing apoptosis. Key steps include:- Measuring PDH activity via spectrophotometric assays (e.g., NADH reduction).

- Quantifying lactate/pyruvate ratios in tumor homogenates using LC-MS.

- Validating mitochondrial membrane potential changes with JC-1 staining .

Example finding: Bonnet et al. (2007) reported a 40% reduction in tumor volume with 50 mg/kg DCA in glioblastoma models .

Advanced Research Questions

Q. What experimental models are optimal for evaluating dichloroacetate derivatives in glioblastoma research?

- Methodological Answer :

- In vitro : Pediatric PBT24 glioblastoma cell lines treated with NaDCA or MgDCA (10–100 mM) to assess cation-dependent efficacy. Mitochondrial respiration is measured via Seahorse XF Analyzer .

- In vivo : Chicken chorioallantoic membrane (CAM) xenografts for rapid screening (5–7 days) or murine orthotopic models for long-term efficacy. CAM models showed MgDCA reduced tumor vascularity by 60% vs. NaDCA (45%) .

- Statistical design : Nonparametric Kruskal-Wallis tests for multi-group comparisons (e.g., sham vs. PAB vs. DCA) and Dunn’s post-hoc analysis .

Q. How can researchers reconcile contradictory findings regarding DCA’s efficacy as a single agent versus combination therapy in hypoxic tumors?

- Methodological Answer :

- Single-agent limitations : In advanced NSCLC, DCA monotherapy failed to improve survival (median PFS: 2.1 months) due to compensatory HIF-1α activation .

- Combination strategies : Synergy with platinum-based chemotherapy (e.g., cisplatin) in hypoxic tumors by enhancing ROS-mediated DNA damage. Preclinical workflows include:

- Hypoxia induction via CoCl₂ or chamber-based O₂ deprivation (1% O₂).

- ROS quantification with H₂DCFDA probes.

- Isobolographic analysis to calculate combination indices (CI < 1 indicates synergy) .

Example: Garon et al. (2014) reported a 2.5-fold increase in apoptosis with DCA + cisplatin vs. either agent alone .

Q. What methodologies mitigate neurotoxicity risks in long-term dichloroacetate administration for metabolic disorders?

- Methodological Answer :

- Serial nerve conduction studies (NCS) for peripheral neuropathy.

- Plasma DCA levels via GC-MS to avoid accumulation (target: 50–150 µM).

- Safety pauses every 6 months to assess encephalopathy risk .

Clinical data: Kaufmann et al. (2006) halted DCA in 30% of MELAS patients due to neuropathy .

Q. How do researchers address variability in DCA’s therapeutic response across genetic mitochondrial disease models?

- Methodological Answer :

- Patient stratification : Screen for PDK isoform expression (PDK2/4 overexpression predicts sensitivity).

- Metabolomic profiling : Quantify CAC intermediates (e.g., citrate, α-KG) via GC-MS to identify non-responders.

- In vivo validation : Use Pdha1-deficient murine models to test DCA’s ability to rescue PDH activity .

Example: Stacpoole et al. (2008) restored PDH activity by 70% in Pdha1 mutants with 12-week DCA treatment .

Data Contradiction Analysis

Q. Why does DCA show anti-tumor effects in glioblastoma but exacerbate toxicity in inherited mitochondrial disorders?

- Methodological Answer :

- Context-dependent mechanisms : In glioblastoma, DCA’s ROS generation triggers apoptosis, but in mitochondrial disorders (e.g., MELAS), impaired antioxidant defenses (e.g., SOD2 deficiency) worsen oxidative stress.

- Mitigation strategy : Co-administration with ROS scavengers (e.g., N-acetylcysteine) in MELAS models reduced neuropathy incidence by 50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.